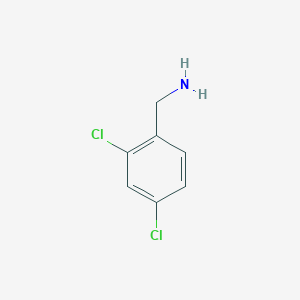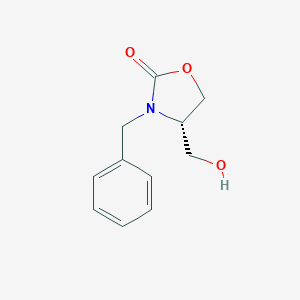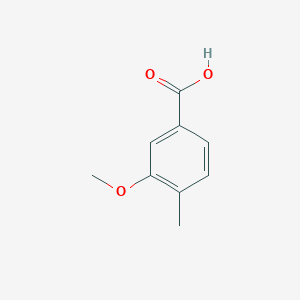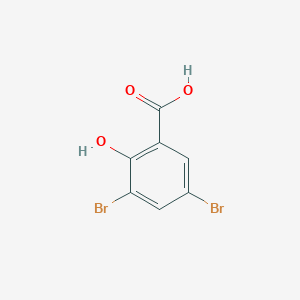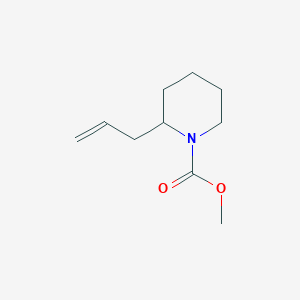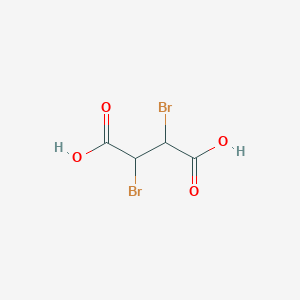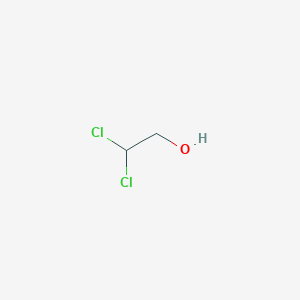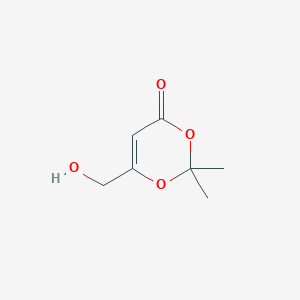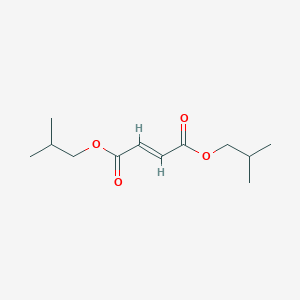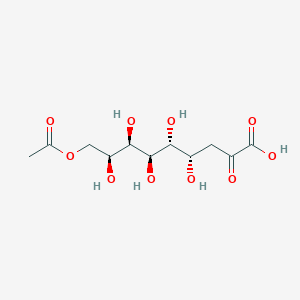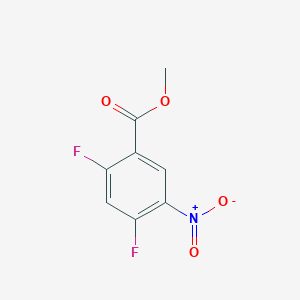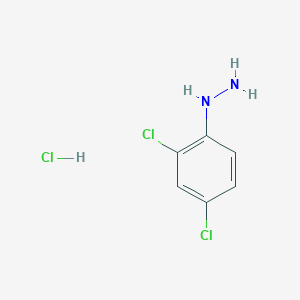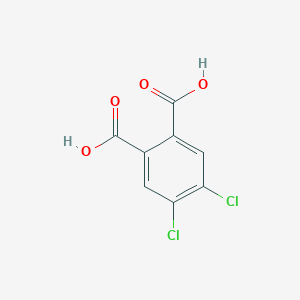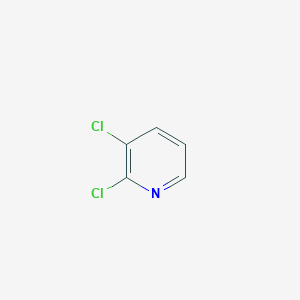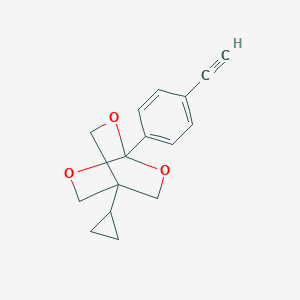
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-, also known as TBOA, is a potent and selective blocker of glutamate transporters. It is widely used in scientific research for its ability to inhibit glutamate reuptake, which can lead to increased extracellular glutamate levels and subsequent excitotoxicity.
Wirkmechanismus
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- blocks glutamate transporters by binding to the substrate binding site, which prevents the transporter from taking up glutamate. This leads to increased extracellular glutamate levels and subsequent excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemische Und Physiologische Effekte
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has been shown to increase extracellular glutamate levels in the brain and to induce excitotoxicity in neuronal cultures. In vivo studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can induce seizures and neuronal damage in the hippocampus and cortex. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has also been shown to increase dopamine release in the nucleus accumbens, which is implicated in drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is a potent and selective blocker of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders and drug addiction. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has some limitations for lab experiments. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly toxic and can induce seizures and neuronal damage at high concentrations. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also unstable in aqueous solutions and must be stored in organic solvents.
Zukünftige Richtungen
There are many future directions for 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- research. One direction is to develop new 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- analogs with improved stability and lower toxicity. Another direction is to study the role of glutamate transporters in other neurological disorders, such as Parkinson's disease and multiple sclerosis. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can also be used to study the role of glutamate transporters in non-neuronal cells, such as astrocytes and microglia. Finally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be used to develop new treatments that target glutamate transporters for neurological disorders and drug addiction.
Synthesemethoden
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-ethynylphenol, followed by the synthesis of 4-ethynylphenylacetylene. The final step involves the reaction of 4-ethynylphenylacetylene with 2,6,7-trioxabicyclo[2.2.2]oct-4-ene-3,5-dione in the presence of a palladium catalyst. The resulting product is 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is used to study the role of glutamate transporters in these disorders and to develop new treatments that target glutamate transporters. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also used to study the role of glutamate transporters in drug addiction, as glutamate is involved in reward pathways in the brain.
Eigenschaften
CAS-Nummer |
131505-50-5 |
|---|---|
Produktname |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-cyclopropyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H16O3/c1-2-12-3-5-14(6-4-12)16-17-9-15(10-18-16,11-19-16)13-7-8-13/h1,3-6,13H,7-11H2 |
InChI-Schlüssel |
NOAIQTBLUUNEGS-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
Andere CAS-Nummern |
131505-50-5 |
Synonyme |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



